![molecular formula C18H20O2 B143966 3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol CAS No. 133683-37-1](/img/structure/B143966.png)
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4’-Dihydroxy-alpha,beta-diethylstilbene is a synthetic organic compound known for its phytogrowth-inhibitory and antimicrobial activities . It is structurally related to diethylstilbestrol, a well-known synthetic estrogen. The compound has shown significant biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dihydroxy-alpha,beta-diethylstilbene typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenolic compounds and ethylating agents in the presence of catalysts to achieve the desired diethylstilbene structure .
Industrial Production Methods
Industrial production of 3,4’-dihydroxy-alpha,beta-diethylstilbene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3,4’-Dihydroxy-alpha,beta-diethylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential therapeutic effects, particularly in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of agricultural chemicals due to its phytogrowth-inhibitory properties.
Mécanisme D'action
The mechanism of action of 3,4’-dihydroxy-alpha,beta-diethylstilbene involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylstilbestrol: A synthetic estrogen with similar structural features but different biological activities.
3,3’-Dihydroxy-alpha,beta-diethylstilbene: Another isomer with distinct chemical and biological properties.
Uniqueness
3,4’-Dihydroxy-alpha,beta-diethylstilbene is unique due to its enhanced phytogrowth-inhibitory activity compared to its isomers. The specific positioning of the hydroxyl groups contributes to its higher efficacy in certain applications .
Propriétés
Numéro CAS |
133683-37-1 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ |
Clé InChI |
IAGNXGPTSBNKLV-ISLYRVAYSA-N |
SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
SMILES isomérique |
CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O |
SMILES canonique |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Synonymes |
3,4'-dihydroxy-alpha,beta-diethylstilbene 3,4-DABDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
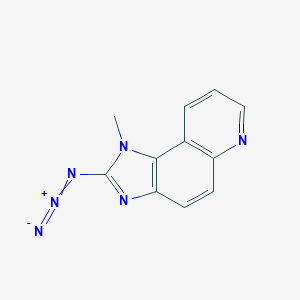
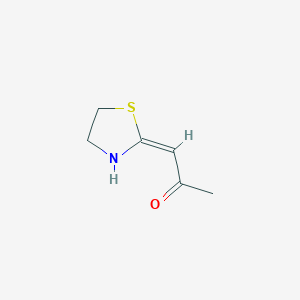
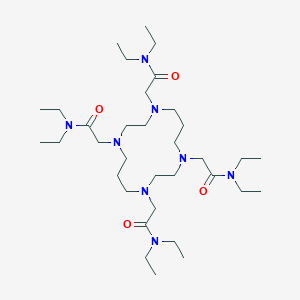


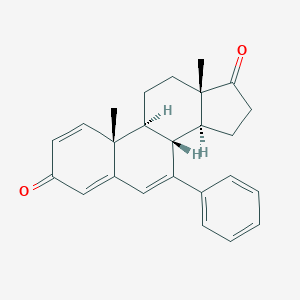

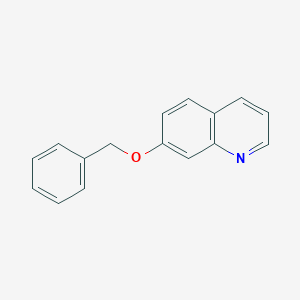
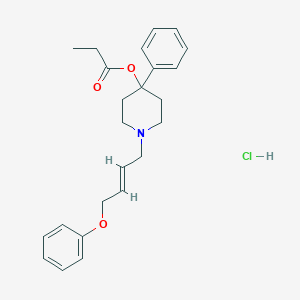
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)

